molecular formula C10H22N2O2 B2913302 Tert-butyl methyl(3-(methylamino)propyl)carbamate CAS No. 123183-72-2

Tert-butyl methyl(3-(methylamino)propyl)carbamate

Cat. No.: B2913302
CAS No.: 123183-72-2
M. Wt: 202.298
InChI Key: QRXUKURKZNOVAF-UHFFFAOYSA-N
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Description

Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 442514-22-9) is a carbamate-protected secondary amine with the molecular formula C₁₁H₂₃N₂O₂. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group attached to a methylamino-propyl backbone. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and atypical chemokine receptor agonists .

Properties

IUPAC Name

tert-butyl N-methyl-N-[3-(methylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(5)8-6-7-11-4/h11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXUKURKZNOVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123183-72-2
Record name tert-butyl N-methyl-N-[3-(methylamino)propyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl methyl(3-(methylamino)propyl)carbamate can be synthesized through a series of chemical reactions involving tert-butyl carbamate and 3-(methylamino)propylamine. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond . The reaction is carried out under inert conditions, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(3-(methylamino)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl methyl(3-(methylamino)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates tert-butyl methyl(3-(methylamino)propyl)carbamate against structurally analogous carbamates and amines, focusing on reactivity, stability, and applicability in drug discovery.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight Solubility (LogP) Primary Applications Reference
This compound C₁₁H₂₃N₂O₂ Boc, methylamino, propyl chain 231.31 g/mol 1.85 (predicted) Kinase inhibitors, antiplatelet agents
Tert-butyl (3-(dimethylamino)propyl)carbamate C₁₂H₂₅N₂O₂ Boc, dimethylamino, propyl chain 245.34 g/mol 1.92 (predicted) Prodrugs, enzyme inhibitors
Tert-butyl 1,4-diazepane-1-carboxylate C₁₀H₁₈N₂O₂ Boc, diazepane ring 214.26 g/mol 0.78 (measured) Chemokine receptor agonists
Tert-butyl (3-azidopropyl)carbamate C₉H₁₇N₃O₂ Boc, azide, propyl chain 215.25 g/mol 1.10 (measured) Click chemistry, bioconjugation
Tert-butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate C₁₁H₂₀N₂O₂ Boc, propargylamine, propyl chain 212.29 g/mol 1.65 (predicted) Covalent inhibitors, PROTACs

Key Findings:

Reactivity: The methylamino group in this compound enables selective alkylation and acylation, making it ideal for constructing heterocyclic scaffolds (e.g., quinazolines and pyridopyrimidines) . In contrast, tert-butyl (3-azidopropyl)carbamate is tailored for click chemistry due to its terminal azide group, enabling rapid conjugation with alkyne-functionalized biomolecules .

Stability: The Boc group in this compound provides stability under basic conditions but is cleavable with trifluoroacetic acid (TFA), a feature shared with other Boc-protected analogs . Tert-butyl (3-(dimethylamino)propyl)carbamate exhibits enhanced steric hindrance due to its dimethylamino group, reducing nucleophilic reactivity compared to the methylamino derivative .

Pharmacological Utility: this compound is pivotal in synthesizing SETD8 inhibitors (e.g., compound 5 in ) with IC₅₀ values <100 nM, outperforming analogs with bulkier substituents . Tert-butyl 1,4-diazepane-1-carboxylate () demonstrates superior binding to ACKR3 chemokine receptors, attributed to its rigid diazepane ring, but lacks the methylamino group’s versatility in cross-coupling reactions .

Synthetic Challenges: The propargylamino variant () requires cryogenic conditions (−78°C) for bromoacetylation, whereas this compound is synthesized at ambient temperatures, streamlining scalability .

Biological Activity

Tert-butyl methyl(3-(methylamino)propyl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a tert-butyl group, a methyl group, and a propyl chain substituted with a methylamino group. This unique arrangement contributes to its chemical reactivity and biological properties. The molecular formula is C8H18N2O2C_8H_{18}N_2O_2, with a molecular weight of approximately 174.24 g/mol.

This compound primarily functions by interacting with specific enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function. This property is crucial in drug development, particularly for targeting diseases where enzyme activity is dysregulated.
  • Receptor Modulation : It may also interact with various receptors, altering signal transduction pathways that affect cellular responses.

Antimicrobial Properties

Research has shown that this compound exhibits promising antibacterial activity against several strains of bacteria. A study evaluated its efficacy against common pathogens and found that it inhibited bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that this compound may possess cytotoxic effects on cancer cell lines. It has been tested against various types of cancer cells, demonstrating the ability to induce apoptosis (programmed cell death) in certain conditions . The structure-activity relationship (SAR) analysis suggests that modifications in the propyl chain can enhance its anticancer properties.

Case Studies

  • Antibacterial Evaluation : In a study published in MDPI, synthesized derivatives of similar carbamate compounds showed significant antibacterial properties. The research highlighted the importance of hydrophobic interactions and hydrogen bonding in enhancing antimicrobial activity .
  • Cytotoxicity Assays : A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain structural modifications increased potency against specific cancer types, suggesting avenues for further development .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Bacillus subtilis16 µg/mLHigh
Escherichia coli64 µg/mLLow

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)Effect
HeLa (Cervical Cancer)15High Cytotoxicity
MCF-7 (Breast Cancer)25Moderate Cytotoxicity
A549 (Lung Cancer)30Low Cytotoxicity

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl methyl(3-(methylamino)propyl)carbamate in laboratory settings?

Methodological Answer:
The compound is typically synthesized via carbamate protection strategies. A common approach involves:

  • Step 1: Reacting a primary amine (e.g., 3-(methylamino)propan-1-amine) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃ or Et₃N) to introduce the Boc protecting group.
  • Step 2: Subsequent alkylation or reductive amination to install the methyl group on the secondary amine.
    For example, in related syntheses (e.g., tert-butyl carbamate derivatives), yields exceeding 80% are achieved using optimized stoichiometry and inert atmospheres . Characterization via ¹H NMR (e.g., δ 1.43 ppm for Boc protons) and mass spectrometry (exact mass: 244.1788 g/mol) confirms purity .

Advanced: How can reaction conditions be optimized to improve yields during the synthesis of this compound?

Methodological Answer:
Key optimization parameters include:

  • Catalyst Selection: Use of Pd/C or Raney Ni for reductive amination steps, with careful control of H₂ pressure to avoid over-reduction.
  • Solvent Systems: Polar aprotic solvents (e.g., THF or DMF) enhance Boc protection efficiency, while methanol/water mixtures improve solubility during workup .
  • Temperature Control: Maintaining 0–5°C during Boc activation minimizes side reactions (e.g., carbamate hydrolysis).
    Evidence from analogous syntheses shows that iterative purification (e.g., flash chromatography with EtOAc/hexane gradients) increases yields to >90% . Kinetic studies may further refine time-dependent steps .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key peaks include:
    • Boc group: δ 1.43 ppm (s, 9H) for tert-butyl protons .
    • Methylamino protons: δ 2.82 ppm (s, 3H) for N-CH₃ .
  • Mass Spectrometry (HRMS): Exact mass (244.1788 g/mol) and isotopic patterns confirm molecular formula .
  • IR Spectroscopy: Stretching frequencies for carbamate C=O (~1680–1720 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

Advanced: How can researchers resolve spectral overlaps in the NMR analysis of this compound?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping methylene/methyl signals in the 2.0–3.0 ppm range .
  • Variable Temperature NMR: Cooling to 233 K slows conformational exchange, splitting merged peaks (e.g., propyl chain protons) .
  • Deuteration Studies: Partial deuteration of the methylamino group simplifies splitting patterns.
    Refer to case studies in , where 600 MHz NMR resolved complex multiplicities in related carbamates .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in sealed containers to prevent hygroscopic degradation .
  • Light Sensitivity: Protect from direct sunlight; amber glass vials reduce photolytic cleavage of the carbamate group .
  • Incompatibilities: Avoid contact with strong acids/bases (e.g., TFA or NaOH), which hydrolyze the Boc group .

Advanced: How do pH and solvent polarity influence the stability of this compound?

Methodological Answer:

  • pH-Dependent Hydrolysis: Under acidic conditions (pH < 3), the Boc group cleaves rapidly (t₁/₂ < 1 hr), while neutral/basic conditions (pH 7–9) prolong stability (t₁/₂ > 1 week) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize the carbamate via hydrogen-bond disruption, whereas protic solvents (e.g., MeOH) accelerate degradation.
    Accelerated stability studies using HPLC-MS (e.g., monitoring m/z 244→144 fragmentation) quantify degradation kinetics .

Basic: What role does this compound play in medicinal chemistry research?

Methodological Answer:

  • Intermediate in PROTAC Synthesis: Serves as a linker or amine-protected precursor for heterobifunctional molecules targeting protein degradation .
  • Enzyme Inhibitor Scaffolds: The methylamino-propyl motif is leveraged in designing kinase or protease inhibitors via structure-activity relationship (SAR) studies .

Advanced: How can researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

  • Reproducibility Checks: Validate reaction conditions (e.g., inert atmosphere purity, reagent sourcing) against published protocols .
  • Cross-Validation with Multiple Techniques: Combine NMR, MS, and elemental analysis to resolve conflicting data. For example, isotopic purity in HRMS can distinguish between batch variations .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) predict NMR shifts or reaction pathways, aiding in data reconciliation .

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